Sorgolactone Sorgolactone
Brand Name: Vulcanchem
CAS No.: 141262-39-7
VCID: VC0197689
InChI: InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m0/s1
SMILES: CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3
Molecular Formula: C18H20O5
Molecular Weight: 316.3 g/mol

Sorgolactone

CAS No.: 141262-39-7

VCID: VC0197689

Molecular Formula: C18H20O5

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

Sorgolactone - 141262-39-7

Description

Sorgolactone is a chemical compound categorized as a strigolactone, playing a significant role as a plant hormone . First isolated from the roots of Sorghum bicolor, sorgolactone is known for stimulating the germination of parasitic plant seeds, such as those of the Striga genus . These parasitic plants attach to host plant roots, drawing nutrients and causing substantial agricultural damage . Strigolactones, including sorgolactone, have a core chemical structure featuring a tricyclic lactone linked to a hydroxymethyl butenolide . The D ring of this structure is particularly important for its biological activity .

Beyond its role in parasitic seed germination, sorgolactone is also essential for establishing symbiotic relationships between plants and arbuscular mycorrhizal fungi . These fungi help plants absorb phosphate and other nutrients from the soil . Plants release strigolactones to attract fungi, which then colonize the plant roots and improve nutrient uptake . In addition, strigolactones, including sorgolactone, function as branching inhibition hormones in plants . They prevent excessive bud growth in stem terminals, thereby controlling the plant's branching mechanism .

Another strigolactone, Alectrol, shares similar characteristics and effects on plants . Both sorgolactone and alectrol contain a lactone group, which is characteristic of strigolactones . Due to their influence on parasitic plant germination, strigolactones are being explored as potential targets for pest control . By manipulating strigolactone signaling, researchers aim to develop methods that prevent parasitic plants from colonizing host plant roots .

CAS No. 141262-39-7
Product Name Sorgolactone
Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
IUPAC Name (3E,3aR,8S,8bS)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,5,6,7,8,8b-hexahydro-3aH-indeno[1,2-b]furan-2-one
Standard InChI InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m0/s1
Standard InChIKey KHSREFIWULNDAB-YCUBLIQYSA-N
SMILES CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3
Canonical SMILES CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3
Synonyms racemic sorgolactone; (3aR*,8S*,8bS*,2'R*)-3-[(E)-2',5'-dihydro-4'-methyl-5'-oxo-2'-furanyloxymethylene]-8-methyl-3,3a,4,5,6,7,8,8b-octahydroindeno[1,2-b]furan-2-one
Reference 1. J Agric Food Chem. 2003 Feb 26;51(5):1162-8. Analysis of strigolactones, germination stimulants for striga and orobanche, by high-performance liquid chromatography/tandem mass spectrometry. Sato D(1), Awad AA, Chae SH, Yokota T, Sugimoto Y, Takeuchi Y, Yoneyama K. Author information: (1)Center for Research on Wild Plants, Utsunomiya University, Japan. A simple and rapid analytical method for strigolactones, germination stimulants for the root parasitic weeds witchweed (Striga spp.) and broomrape (Orobanche spp.), has been developed using high-performance liquid chromatography connected to tandem mass spectrometry (LC/MS/MS). The natural strigolactones (strigol, sorgolactone, orobanchol, and alectrol) were clearly separated and identified by LC/MS/MS. As low as 0.1 pg/microL of strigol and 0.5 pg/microL of sorgolactone could be quantified, whereas 1 pg/microL was needed for the quantification of orobanchol (S/N > 10). Using this method, it was found that red clover produces orobanchol and alectrol but not strigol. The roots of red clover seedlings were found to produce 13, 70, 58, and 65 pg of orobanchol/plant 1, 2, 3, and 4 weeks after germination, respectively. DOI: 10.1021/jf025997z PMID: 12590450 [Indexed for MEDLINE]
PubChem Compound 5281395
Last Modified Feb 18 2024

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